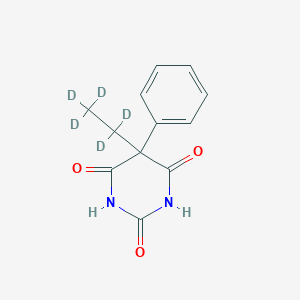

Phenobarbital-d5

概要

説明

フェノバルビタール-d5 (エチル-d5) は、バルビツール酸誘導体であるフェノバルビタールの重水素化形態です。 これは主に、ガスクロマトグラフィー質量分析法 (GC-MS) や液体クロマトグラフィー質量分析法 (LC-MS) などの手法を用いて、様々な生物試料中のフェノバルビタールの定量のための分析用標準物質として用いられます 。この化合物は、5 つの水素原子が重水素で置換されていることを特徴としており、安定性を向上させ、正確な分析測定を可能にします。

2. 製法

合成経路と反応条件: フェノバルビタール-d5 (エチル-d5) の合成には、フェノバルビタールの重水素化が含まれます。このプロセスには通常、以下の手順が含まれます。

エチル基の重水素化: フェノバルビタールのエチル基は、重水素化反応によってエチル-d5 基に置換されます。これは、重水素化エチルヨージド (CD3CD2I) などの重水素化試薬を、水素化ナトリウム (NaH) などの強塩基の存在下で使用することで実現できます。

環化: 重水素化された中間体は環化して、バルビツール酸の特徴であるピリミジン環構造を形成します。

工業的生産方法: フェノバルビタール-d5 (エチル-d5) の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。

バルク重水素化: 重水素化エチルヨージドを大量に使用して、完全な重水素化を確保します。

精製: 生成物は、再結晶やクロマトグラフィーなどの手法を用いて精製され、分析用標準に適した高純度レベルを実現します。

科学的研究の応用

Phenobarbital-d5 (ethyl-d5) has several scientific research applications, including:

Analytical Chemistry: Used as an internal standard for the quantification of phenobarbital in biological samples using GC-MS and LC-MS techniques.

Forensic Toxicology: Employed in forensic laboratories to detect and quantify phenobarbital in cases of drug abuse and poisoning.

Pharmacokinetics: Utilized in pharmacokinetic studies to understand the metabolism and distribution of phenobarbital in the body.

Drug Development: Aids in the development of new barbiturate derivatives by providing a stable reference compound for analytical measurements.

作用機序

フェノバルビタール-d5 (エチル-d5) は、γ-アミノ酪酸 (GABA) A 受容体に作用することでその効果を発揮します。 これは、塩化物イオンチャネルの開放時間を延長することによりシナプス抑制を強化し、発作閾値を上昇させ、発作活動の拡大を抑制します 。 さらに、カルシウムチャネルを阻害し、興奮性神経伝達物質の放出を減少させる可能性があります .

Safety and Hazards

将来の方向性

Phenobarbital-d5 is an analytical reference material intended for use as an internal standard for the quantification of phenobarbital by GC- or LC-MS . It is regulated as a Schedule IV compound in the United States .

Relevant Papers A paper-based analytical device based on potentiometric transduction for sensitive determination of this compound has been developed . The proposed this compound paper-based sensor has several notable improvements over some of the earlier suggested test methods in terms of sensitivity, accuracy, stability, and selectivity . Another paper conducted a systematic review to summarize how predictors affect this compound pharmacokinetics as well as their relationships with pharmacokinetic parameters .

生化学分析

Biochemical Properties

Phenobarbital-d5, like its non-deuterated counterpart, interacts with several enzymes and proteins. It is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation . The major role in the metabolism of Phenobarbital to p-hydroxyphenobarbital is played by CYP2C9, with minor metabolism by CYP2C19 and CYP2E1 .

Cellular Effects

This compound affects various types of cells and cellular processes. It acts as a nonselective central nervous system depressant, promoting binding to inhibitory gamma-aminobutyric acid subtype receptors, and modulating chloride currents through receptor channels . It also inhibits glutamate-induced depolarizations .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by acting on GABAA receptors, increasing synaptic inhibition . This elevates the seizure threshold and reduces the spread of seizure activity from a seizure focus . This compound may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release .

Temporal Effects in Laboratory Settings

This compound shows stability over time in laboratory settings. In solid dosage forms, Phenobarbital is stable for many decades . In liquid dosage forms, it is partially degraded .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving dogs, a single 12 mg/kg oral dose of Phenobarbital resulted in a Cmax of 23.5 μg/mL, Tmax of 4.2 h, half-life of 94 h, and AUC of 2,758 h*μg/mL .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized in the liver to two major metabolites, p-hydroxyphenobarbital, which partially undergoes sequential metabolism to a glucuronic acid conjugate, and 9-d-glucopyranosylphenobarbital, an N-glucoside conjugate .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of >90%. Its volume of distribution is 0.61 L/kg in adults and 1.0 L/kg in newborns .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Phenobarbital-d5 (ethyl-d5) involves the deuteration of phenobarbital. This process typically includes the following steps:

Deuteration of Ethyl Group: The ethyl group in phenobarbital is replaced with an ethyl-d5 group through a deuteration reaction. This can be achieved using deuterated reagents such as deuterated ethyl iodide (CD3CD2I) in the presence of a strong base like sodium hydride (NaH).

Cyclization: The deuterated intermediate undergoes cyclization to form the pyrimidine ring structure characteristic of barbiturates.

Industrial Production Methods: Industrial production of this compound (ethyl-d5) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of deuterated ethyl iodide are used to ensure complete deuteration.

Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity levels suitable for analytical standards.

化学反応の分析

フェノバルビタール-d5 (エチル-d5) は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウム (KMnO4) などの酸化剤を用いて対応するカルボン酸に酸化される可能性があります。

還元: 還元反応は、水素化リチウムアルミニウム (LiAlH4) などの還元剤を用いて、ピリミジン環のカルボニル基をヒドロキシル基に変換できます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム (KMnO4)。

還元: 無水エーテル中の水素化リチウムアルミニウム (LiAlH4)。

置換: 水素化ナトリウム (NaH) などの強塩基の存在下での重水素化エチルヨージド (CD3CD2I)。

主な生成物:

酸化: カルボン酸。

還元: ヒドロキシル誘導体。

置換: 使用された求核試薬に応じて、様々な重水素化誘導体。

4. 科学研究への応用

フェノバルビタール-d5 (エチル-d5) は、以下を含むいくつかの科学研究への応用があります。

分析化学: GC-MS や LC-MS 手法を用いて、生物試料中のフェノバルビタールの定量のための内部標準として使用されます.

法科学毒性学: 薬物乱用や中毒の事例で、フェノバルビタールを検出および定量するために、法科学検査室で用いられます.

薬物動態学: 体内でのフェノバルビタールの代謝と分布を理解するために、薬物動態学的研究で使用されます。

創薬: 分析測定のための安定した基準化合物を提供することにより、新しいバルビツール酸誘導体の開発を支援します。

類似化合物との比較

フェノバルビタール-d5 (エチル-d5) は、重水素化されたエチル基があるため、分析測定において安定性と精度が向上しているという点でユニークです。類似の化合物には以下が含まれます。

フェノバルビタール: 抗てんかん薬や鎮静薬として一般的に使用される、非重水素化形態。

ペントバルビタール: 鎮静効果や抗てんかん効果が類似している、別のバルビツール酸。

セコバルビタール: 鎮静効果のために使用される、短時間作用型のバルビツール酸。

アモバルビタール: 鎮静効果と催眠効果のために使用される、バルビツール酸。

フェノバルビタール-d5 (エチル-d5) は、様々な科学研究分野で正確で信頼性の高い測定値を提供する分析用標準物質としての応用において際立っています .

特性

IUPAC Name |

5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBREPKUVSBGFI-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482358 | |

| Record name | Phenobarbital-d5 (ethyl-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73738-05-3 | |

| Record name | Phenobarbital, (ethyl-d5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073738053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenobarbital-d5 (ethyl-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73738-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOBARBITAL, (ETHYL-D5)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846FQL88QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

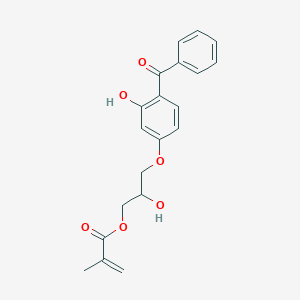

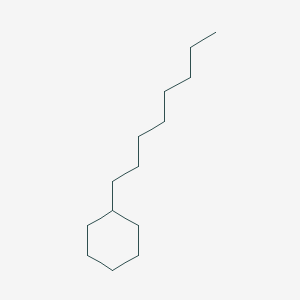

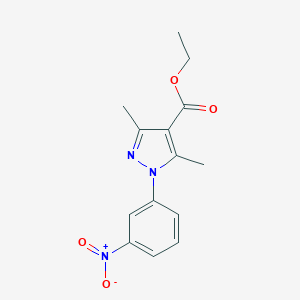

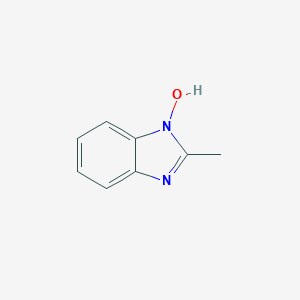

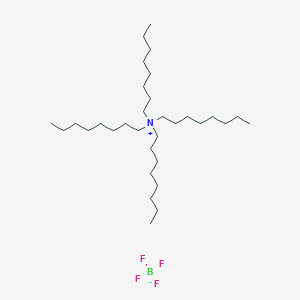

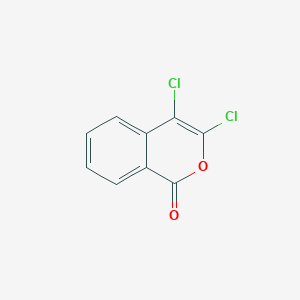

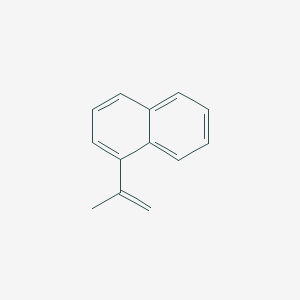

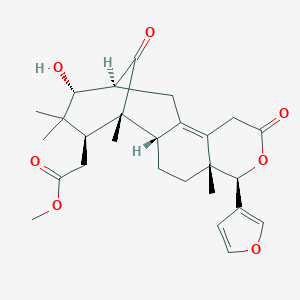

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

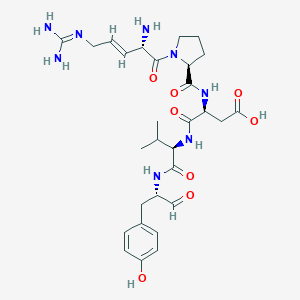

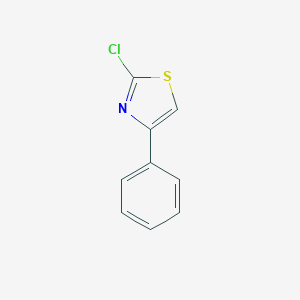

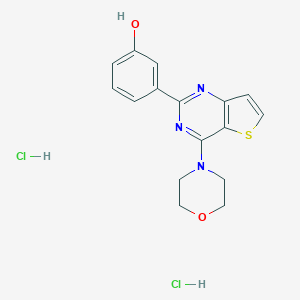

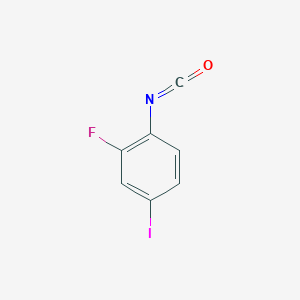

Feasible Synthetic Routes

Q1: Why is phenobarbital-d5 preferred over phenobarbital for quantification in mass spectrometry methods?

A1: this compound, with its five deuterium atoms, exhibits a mass shift of 5 Da compared to phenobarbital. This difference in mass allows for easy differentiation between the two compounds during mass spectrometry analysis [, ]. Since this compound possesses similar chemical properties to phenobarbital, it acts as an ideal internal standard, accounting for variations during sample preparation and ionization, ultimately leading to more accurate and reliable quantification.

Q2: How does the use of this compound improve the accuracy of barbiturate analysis in complex matrices like hair samples?

A2: Hair samples present a significant analytical challenge due to the low concentrations of drugs and the potential for matrix effects, which can interfere with accurate quantification. Adding a known amount of this compound to the sample prior to extraction and analysis helps correct for these challenges []. By comparing the signal intensity ratio of the analyte (e.g., amobarbital) to the internal standard (this compound), the method accounts for variations in extraction efficiency, ionization suppression/enhancement, and instrument drift, thus improving the accuracy of the results.

Q3: Can you explain the significance of the Limit of Quantification (LOQ) in the context of using this compound as an internal standard for analyzing barbiturates in a drug-facilitated sexual assault case?

A3: In cases of drug-facilitated sexual assault, detecting low concentrations of drugs like amobarbital in hair samples can be crucial for confirming exposure. The LOQ is the lowest concentration of an analyte, in this case, amobarbital, that can be reliably quantified with acceptable accuracy and precision []. Using this compound as an internal standard improves the sensitivity and reliability of the method, enabling the quantification of amobarbital even at very low levels, which is essential for providing evidence in such cases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。